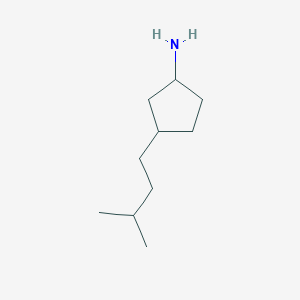

3-(3-methylbutyl)cyclopentan-1-amine

Description

3-(3-Methylbutyl)cyclopentan-1-amine (CAS: 1339611-37-8) is a cyclopentylamine derivative featuring a branched alkyl substituent at the 3-position of the cyclopentane ring. The compound exists as a mixture of diastereomers due to the stereogenic centers in the cyclopentane ring and the 3-methylbutyl chain . Its molecular formula is C₁₀H₂₁N, with a molecular weight of 155.28 g/mol.

Properties

IUPAC Name |

3-(3-methylbutyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-8(2)3-4-9-5-6-10(11)7-9/h8-10H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIXRVVHCBLESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylbutyl)cyclopentan-1-amine typically involves the alkylation of cyclopentanone followed by reductive amination. One common method includes the following steps:

Alkylation: Cyclopentanone is reacted with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to form 3-(3-methylbutyl)cyclopentanone.

Reductive Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride or hydrogen in the presence of a catalyst to yield 3-(3-methylbutyl)cyclopentan-1-amine.

Industrial Production Methods

Industrial production methods for 3-(3-methylbutyl)cyclopentan-1-amine may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbutyl)cyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or alkyl halides can be used in the presence of a base or catalyst.

Major Products Formed

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Amides, sulfonamides, or alkylated amines.

Scientific Research Applications

3-(3-methylbutyl)cyclopentan-1-amine has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-methylbutyl)cyclopentan-1-amine depends on its specific application and target. In general, the amine group can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, ionic interactions, or covalent modifications. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-(3-methylbutyl)cyclopentan-1-amine with its analogs:

Functional Group Impact on Properties

- Lipophilicity : The 3-methylbutyl chain in the target compound enhances lipophilicity compared to analogs with polar groups (e.g., oxadiazole in , methoxymethyl in ). This property is critical for blood-brain barrier penetration in CNS-targeting drugs.

- Basicity : The trifluoromethyl group in 3-(trifluoromethyl)cyclopentan-1-amine lowers the amine’s pKa due to its electron-withdrawing nature, reducing basicity compared to the alkyl-substituted target compound .

- Stereochemical Complexity : Unlike derivatives with planar substituents (e.g., oxadiazole), the 3-methylbutyl group introduces stereoisomerism, complicating synthesis and purification .

Biological Activity

3-(3-methylbutyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-methylbutyl)cyclopentan-1-amine is . The compound features a cyclopentane ring substituted with a 3-methylbutyl group and an amine functional group, which contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 169.26 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in water and organic solvents |

The biological activity of 3-(3-methylbutyl)cyclopentan-1-amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the amine group allows for nucleophilic substitution reactions, which can influence signaling pathways within cells.

Research indicates that the compound may enhance binding affinity to neurotransmitter receptors, particularly those associated with dopamine and norepinephrine systems. This suggests potential applications in treating neurological disorders or as a stimulant.

Interaction Studies

Preliminary studies have shown that 3-(3-methylbutyl)cyclopentan-1-amine interacts with several biological targets:

- Dopaminergic Receptors : Potential modulation of dopamine signaling pathways.

- Norepinephrine Receptors : Possible effects on norepinephrine levels, impacting mood and alertness.

These interactions are critical for understanding the pharmacological profile of the compound.

Case Studies

- Stimulant Effects : In animal models, 3-(3-methylbutyl)cyclopentan-1-amine demonstrated stimulant-like effects, increasing locomotor activity. This suggests its potential use in conditions characterized by low energy or attention deficits.

- Neuroprotective Properties : Some studies indicate that the compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses.

Research Applications

The compound is being investigated for various applications in medicinal chemistry:

- Drug Development : As a scaffold for synthesizing new pharmaceuticals targeting specific neurological conditions.

- Organic Synthesis : Used as a building block for creating more complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.